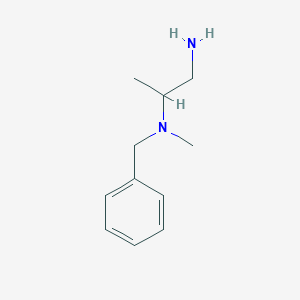

(1-Aminopropan-2-YL)(benzyl)methylamine

Description

(1-Aminopropan-2-YL)(benzyl)methylamine is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.28 g/mol . It is also known by its IUPAC name, N2-benzyl-N~2~-methyl-1,2-propanediamine . This compound is typically found in liquid form and is used in various chemical and industrial applications.

Properties

IUPAC Name |

2-N-benzyl-2-N-methylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-10(8-12)13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPPTXRFKXECFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900718-11-8 | |

| Record name | (1-aminopropan-2-yl)(benzyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminopropan-2-YL)(benzyl)methylamine can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-bromo-1-propanamine under basic conditions. The reaction typically proceeds as follows:

Reactants: Benzylamine and 2-bromo-1-propanamine.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux for several hours.

Product Isolation: The product is then isolated by extraction and purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods are designed to optimize yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1-Aminopropan-2-YL)(benzyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or propyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Imines or amides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-Aminopropan-2-YL)(benzyl)methylamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Aminopropan-2-YL)(benzyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

- (1-Aminopropan-2-YL)(phenyl)methylamine

- (1-Aminopropan-2-YL)(ethyl)methylamine

- (1-Aminopropan-2-YL)(propyl)methylamine

Uniqueness

(1-Aminopropan-2-YL)(benzyl)methylamine is unique due to its specific structural features, such as the benzyl group attached to the nitrogen atom. This structural characteristic imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

(1-Aminopropan-2-YL)(benzyl)methylamine, a compound that features an amino alcohol moiety, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Molecular Formula : C12H17N2

- Molecular Weight : 191.28 g/mol

This compound consists of a propan-2-amine backbone with a benzyl and a methyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Modulation : The compound is believed to act as a modulator of neurotransmitter receptors, potentially impacting pathways associated with mood and cognition.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting the synthesis and degradation of neurotransmitters.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound exhibits selective activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a potential mechanism that targets cell wall synthesis or integrity.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings indicate that this compound can induce apoptosis in cancer cells, possibly through the activation of caspase pathways.

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures. The treatment resulted in:

- Decreased levels of reactive oxygen species (ROS).

- Increased cell viability compared to untreated controls.

This suggests that the compound may have potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of the compound. In lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in:

- Reduced production of pro-inflammatory cytokines (TNF-alpha and IL-6).

- Inhibition of NF-kB signaling pathway activation.

These results indicate that the compound may serve as a lead for developing anti-inflammatory therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.